molecular formula C15H18N2O2 B2667114 3-(dimethylamino)-N-(2-(furan-3-yl)ethyl)benzamide CAS No. 1428363-67-0

3-(dimethylamino)-N-(2-(furan-3-yl)ethyl)benzamide

Cat. No. B2667114
M. Wt: 258.321
InChI Key: WAFIIAKCFSBOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(dimethylamino)-N-(2-(furan-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, a dimethylamino group, which can act as a base and participate in various chemical reactions, and a furan ring, which is a heterocyclic compound with a wide range of chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a dimethylamino group, and a furan ring. The benzamide group consists of a benzene ring attached to an amide group. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and the furan ring is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzamide group could participate in reactions typical of amides, such as hydrolysis. The dimethylamino group could act as a base and participate in acid-base reactions. The furan ring could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in water. The dimethylamino group could make the compound basic, and the furan ring could contribute to its aromaticity .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of compounds similar to "3-(dimethylamino)-N-(2-(furan-3-yl)ethyl)benzamide" in synthesizing a wide range of derivatives with potential biological and chemical applications. For example, Farag et al. (2011) described the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety, highlighting the versatility of related structures as building blocks for complex molecules with diverse applications in heterocyclic chemistry (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).

Potential Biomedical Applications

Compounds structurally related to "3-(dimethylamino)-N-(2-(furan-3-yl)ethyl)benzamide" have been studied for their potential biomedical applications. Ergun et al. (2014) reported on the synthesis of thio- and furan-fused heterocycles, demonstrating the relevance of such compounds in medicinal chemistry and drug design (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).

Material Science Applications

In the realm of material science, Boobalan, Imran, and Nagarajan (2012) designed and synthesized a highly water-soluble and fluorescent compound based on the perylene bisimide structure, which shares functional groups similar to the compound of interest. This research underscores the potential of such compounds in developing novel materials with unique optical properties (Boobalan, Imran, & Nagarajan, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many benzamide derivatives are used as safe pharmaceutical drugs, but some can have toxic effects. Similarly, furan derivatives can have a range of toxicities .

properties

IUPAC Name

3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(2)14-5-3-4-13(10-14)15(18)16-8-6-12-7-9-19-11-12/h3-5,7,9-11H,6,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIIAKCFSBOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-N-[2-(furan-3-YL)ethyl]benzamide

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